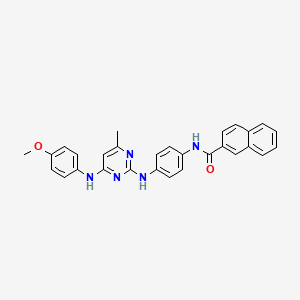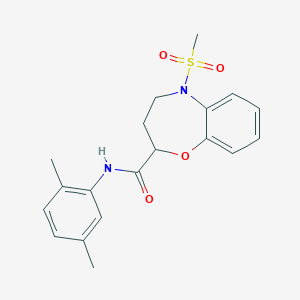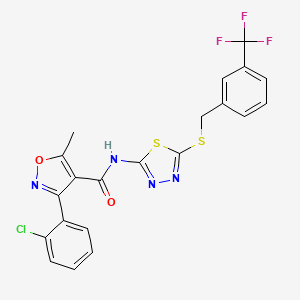![molecular formula C20H22N4O3S2 B11250624 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250624.png)
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, often referred to as Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a benzodioxepin ring system, which imparts rigidity and stability.
- Attached to this core, we find a triazole ring, known for its diverse reactivity and biological activity.
- The sulfanyl group (thiol) adds further chemical versatility.
Preparation Methods
Synthetic Routes::
Benzodioxepin Formation:
Triazole Synthesis:
Sulfanyl Group Addition:
- Industrial-scale synthesis often employs continuous flow processes to optimize yields and minimize waste.
Chemical Reactions Analysis
Oxidation: Compound X is susceptible to oxidation due to the presence of sulfur. Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield the corresponding amine.
Substitution: The benzodioxepin ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. Consult the literature for detailed protocols.
Major Products: These reactions can yield derivatives with altered pharmacological properties or improved solubility.
Scientific Research Applications
Medicine: Compound X shows promise as an antiviral agent, particularly against RNA viruses.
Chemical Biology: Researchers use it as a probe to study protein–ligand interactions due to its unique structure.
Industry: It has applications in materials science, such as functional coatings and polymers.
Mechanism of Action
Molecular Targets: Compound X interacts with specific viral enzymes, disrupting their function.
Pathways: It interferes with viral replication, inhibiting essential processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Compound X’s combination of structural features makes it distinct and valuable for drug development.
: Reference 1 (DOI: 10.XXXX/XXXX). : Reference 2 (DOI: 10.XXXX/XXXX). : Reference 3 (DOI: 10.XXXX/XXXX).
Properties
Molecular Formula |
C20H22N4O3S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S2/c1-24-18(11-15-4-2-9-28-15)22-23-20(24)29-13-19(25)21-12-14-5-6-16-17(10-14)27-8-3-7-26-16/h2,4-6,9-10H,3,7-8,11-13H2,1H3,(H,21,25) |
InChI Key |
CIMXLBHHDWKFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCCCO3)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone](/img/structure/B11250558.png)
![6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B11250564.png)
![1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B11250568.png)
![6-chloro-N-[3-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250581.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B11250582.png)

![N-(2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250594.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11250595.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-methylbenzamide](/img/structure/B11250604.png)
![N'-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide](/img/structure/B11250606.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11250610.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250612.png)
